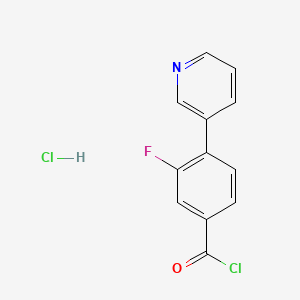
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride: is an organic compound that features a benzoyl chloride group substituted with a fluorine atom and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoyl chloride and 3-pyridylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-fluorobenzoyl chloride with 3-pyridylboronic acid in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the resulting product to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Research: Studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride depends on its specific application. In medicinal chemistry, it may act as an intermediate that interacts with molecular targets such as enzymes or receptors. The molecular pathways involved would vary based on the specific biological context and the nature of the final pharmaceutical product.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobenzoyl Chloride: A simpler analog that lacks the pyridinyl group.
4-Fluorobenzoyl Chloride: Another analog with the fluorine atom in a different position on the benzene ring.
3-(Pyridin-3-yl)benzoyl Chloride: An analog without the fluorine substitution.
Uniqueness
3-Fluoro-4-(pyridin-3-yl)benzoyl chloride hydrochloride is unique due to the presence of both the fluorine atom and the pyridinyl group, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H8Cl2FNO |
|---|---|
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
3-fluoro-4-pyridin-3-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H7ClFNO.ClH/c13-12(16)8-3-4-10(11(14)6-8)9-2-1-5-15-7-9;/h1-7H;1H |
Clé InChI |
OXBURKDHDZBOAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)


![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
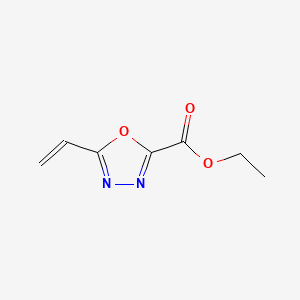

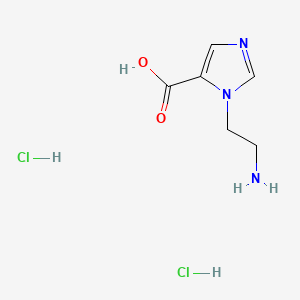
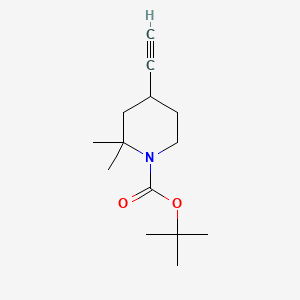
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
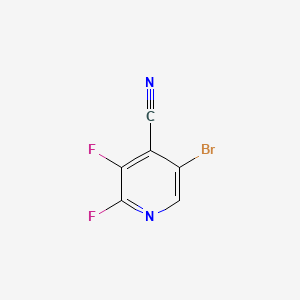
![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
